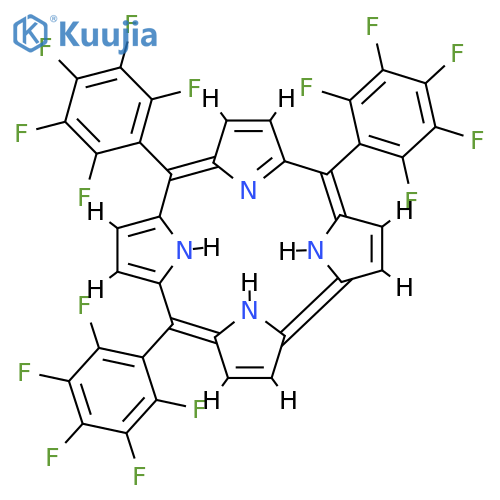

Cas no 262280-80-8 (5,10,15-tris(pentafluorophenyl)corrole)

5,10,15-tris(pentafluorophenyl)corrole 化学的及び物理的性質

名前と識別子

-

- (1Z,4Z,10Z,15Z)-5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,24-d ihydro-21H-corri

- 5,10,15-Tri(pentafluorophenyl)corrole

- meso-Tris(pentafluorophenyl)corrole

- 5,10,15-tris(pentafluorophenyl)corrole

- Corrin, 1,2,3,7,8,12,13,17,18,19-decadehydro-21,22-dihydro-5,10,15-tris(pentafluorophenyl)-

-

- MDL: MFCD01862438

- インチ: 1S/C37H11F15N4/c38-23-20(24(39)30(45)35(50)29(23)44)17-11-3-1-9(53-11)10-2-4-12(54-10)18(21-25(40)31(46)36(51)32(47)26(21)41)14-6-8-16(56-14)19(15-7-5-13(17)55-15)22-27(42)33(48)37(52)34(49)28(22)43/h1-8,53-55H/b10-9-,17-11+,17-13+,18-12+,18-14+,19-15+,19-16+

- InChIKey: FIBUNQYQSFXNRM-IXCVTHGBSA-N

- ほほえんだ: FC1C(=C(C(=C(C=1C1=C2C([H])=C([H])C(=C3C([H])=C([H])C(=C(C4C(=C(C(=C(C=4F)F)F)F)F)C4C([H])=C([H])C(=C(C5C(=C(C(=C(C=5F)F)F)F)F)C5=C([H])C([H])=C1N5[H])N=4)N3[H])N2[H])F)F)F)F |c:8,14,20,39|

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 56

- 回転可能化学結合数: 3

じっけんとくせい

- 密度みつど: 1.73±0.1 g/cm3(Predicted)

- ふってん: 809.8±65.0 °C(Predicted)

5,10,15-tris(pentafluorophenyl)corrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-3100-25mg |

5,10,15-tris(pentafluorophenyl)corrole |

262280-80-8 | 25mg |

8336.0CNY | 2021-07-12 | ||

| TRC | T795158-50mg |

5,10,15-tris(pentafluorophenyl)corrole |

262280-80-8 | 50mg |

$1424.00 | 2023-05-17 | ||

| Ambeed | A719919-25mg |

5,10,15-Tri(pentafluorophenyl)corrole |

262280-80-8 | 98% | 25mg |

$818.0 | 2025-02-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-396870-25mg |

5,10,15-tris(pentafluorophenyl)corrole, |

262280-80-8 | 25mg |

¥6385.00 | 2023-09-05 | ||

| TRC | T795158-25mg |

5,10,15-tris(pentafluorophenyl)corrole |

262280-80-8 | 25mg |

$896.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C12571-25mg |

5,10,15-tris(pentafluorophenyl)corrole |

262280-80-8 | 98% | 25mg |

8523.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C12571-25mg |

5,10,15-tris(pentafluorophenyl)corrole |

262280-80-8 | 98% | 25mg |

8523CNY | 2021-05-08 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601331-100mg |

5,10,15-tris(pentafluorophenyl)corrole |

262280-80-8 | 95% | 100mg |

¥26250.0 | 2024-07-19 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601331-25mg |

5,10,15-tris(pentafluorophenyl)corrole |

262280-80-8 | 95% | 25mg |

¥7500.0 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-396870-25 mg |

5,10,15-tris(pentafluorophenyl)corrole, |

262280-80-8 | 25mg |

¥6,385.00 | 2023-07-11 |

5,10,15-tris(pentafluorophenyl)corrole 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

5,10,15-tris(pentafluorophenyl)corroleに関する追加情報

Introduction to 5,10,15-tris(pentafluorophenyl)corrole (CAS No. 262280-80-8)

Corroles are a class of macrocyclic aromatic compounds that have garnered significant attention in the field of chemical biology and pharmaceutical research due to their unique structural and electronic properties. Among these, 5,10,15-tris(pentafluorophenyl)corrole, with the CAS number 262280-80-8, stands out as a particularly intriguing molecule. This compound, characterized by its tri-pentafluorophenyl substituents, exhibits exceptional stability and tunable electronic characteristics, making it a valuable candidate for various applications in photodynamic therapy, organic electronics, and catalysis.

The synthesis of 5,10,15-tris(pentafluorophenyl)corrole involves a multi-step process that typically begins with the formation of a corrole core followed by the introduction of pentafluorophenyl groups. The use of pentafluorophenyl groups enhances the electron-withdrawing nature of the molecule, which can be leveraged to modulate its photophysical properties. This modification also imparts significant lipophilicity to the corrole, facilitating its incorporation into biological membranes and enhancing its bioavailability.

Recent research has highlighted the potential of 5,10,15-tris(pentafluorophenyl)corrole in the development of novel photodynamic therapy (PDT) agents. PDT is an emerging therapeutic modality that utilizes light-sensitive compounds to generate reactive oxygen species (ROS), which can selectively destroy cancer cells. The high quantum yield and strong absorption properties of this corrole derivative make it an ideal candidate for efficient energy transfer and ROS generation upon irradiation with visible light. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting its promise as a next-generation anticancer agent.

In addition to its applications in biomedicine, 5,10,15-tris(pentafluorophenyl)corrole has shown great potential in the field of organic electronics. Its rigid macrocyclic structure and tunable electronic properties make it suitable for use as a light-harvesting material in dye-sensitized solar cells (DSSCs). Researchers have reported significant improvements in the efficiency of DSSCs by incorporating this corrole derivative into the dye layer. The electron-withdrawing nature of the pentafluorophenyl groups enhances the charge separation process, leading to higher photocurrent generation and improved overall device performance.

The compound's unique electronic properties also make it an attractive candidate for use in molecular switches and sensors. Its ability to undergo reversible photoisomerization upon exposure to light allows it to be used in applications such as optoelectronic devices and molecular recognition systems. Furthermore, its high thermal stability and resistance to environmental degradation make it suitable for long-term applications in harsh conditions.

From a synthetic chemistry perspective, the preparation of 5,10,15-tris(pentafluorophenyl)corrole has provided valuable insights into the functionalization of corrole derivatives. The development of efficient synthetic routes has enabled researchers to explore a wide range of substituted corroles with tailored properties. These advancements have not only expanded the chemical toolbox available for medicinal chemistry but also opened new avenues for materials science research.

The pharmacological potential of this compound has been further explored through computational studies and molecular modeling techniques. These studies have provided insights into its binding interactions with biological targets and have helped predict its pharmacokinetic behavior. The results suggest that 5,10,15-tris(pentafluorophenyl)corrole may exhibit favorable pharmacokinetic properties due to its lipophilicity and stability.

In conclusion, 5,10,15-tris(pentafluorophenyl)corrole (CAS No. 262280-80-8) is a multifunctional compound with significant potential in various fields ranging from biomedicine to materials science. Its unique structural and electronic properties make it an ideal candidate for applications such as photodynamic therapy, organic electronics, and molecular switching devices. Continued research into this compound is expected to yield further insights into its applications and open new possibilities for innovation in these areas.

262280-80-8 (5,10,15-tris(pentafluorophenyl)corrole) 関連製品

- 2228413-72-5(3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol)

- 1710302-47-8(5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine)

- 1154199-53-7(1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine)

- 99840-54-7(5,5'-Dimethyldipyrromethane)

- 1052705-56-2(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine)

- 1303973-00-3((3-fluoro-4-piperidyl)methanol)

- 344-41-2(4-Nitro-3-(trifluoromethyl)biphenyl)

- 1344061-20-6(2-(1-ethyl-1H-1,2,4-triazol-5-yl)-4,5-difluoroaniline)

- 1810074-81-7((S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride)

- 1781128-20-8((1-methoxycyclohexyl)methanesulfonyl chloride)